7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one
Overview
Description
“7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 1465210-52-9 . It has a molecular weight of 246.31 and a molecular formula of C14H18N2O2 . It appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for “7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one” is 1S/C14H18N2O2/c17-13-15-10-14(18-13)7-4-8-16(11-14)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis and Biological Activity
- Fungicidal Activity : A study on substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, derived from spiro[4.5]decan-6-one, revealed that some compounds exhibit significant fungicidal activity against phytopathogenic fungi, surpassing the activity of known fungicides like triadimenol (Popkov, Makarenko, & Nikishin, 2016).
- Antimicrobial Activity : Novel azo dye sulpha drugs derived from 1-oxa-4-thia-spiro[4.5]decan-2-one and related compounds showed promising antimicrobial properties, with structure-activity relationship studies suggesting potential therapeutic applications (Awad, Hafez, & El-zohry, 2007).
Chemical Synthesis and Methodology
- Spirocyclization Methods : Research into spirocyclizations involving oxonium ylides derived from cyclic α-diazocarbonyl compounds has led to the development of new methodologies for constructing spirocyclic frameworks, which are of interest in medicinal chemistry (Dar'in, Kantin, Bakulina, Inyutina, Chupakhin, & Krasavin, 2020).
- Visible-Light-Driven Chemistry : A visible-light-driven dearomatization strategy has been developed for creating spiro[4.5]decanes, demonstrating an oxidant-free and step-economical approach to synthesizing this class of compounds (Dong, Yuan, Xie, & Zhang, 2020).
Anticonvulsant Properties
- N-Mannich Bases of Spirosuccinimides and Spirohydantoins : The development and testing of N-Mannich bases derived from spiro compounds have shown significant anticonvulsant activities, with some compounds demonstrating greater potency than standard treatments like phenytoin (Obniska, Byrtus, Kamiński, Pawłowski, Szczesio, & Karolak‐Wojciechowska, 2010).
Safety and Hazards
properties
IUPAC Name |
9-benzyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-15-10-14(18-13)7-4-8-16(11-14)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOUJFZTWAVCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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